molecular formula C11H11N5 B1490165 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile CAS No. 2098069-95-3

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B1490165
CAS No.: 2098069-95-3
M. Wt: 213.24 g/mol
InChI Key: GXIHXGISBVSVKK-UHFFFAOYSA-N
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Description

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile is a heterocyclic compound that features a pyrazole ring fused with a pyrazine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrazole and pyrazine moieties in its structure suggests it may exhibit unique biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile typically involves the formation of the pyrazole ring followed by the introduction of the pyrazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole with acetonitrile in the presence of a base can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazine or pyrazole rings.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole-pyrazine compounds.

Scientific Research Applications

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It may be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The pyrazole and pyrazine rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole-pyrazine derivatives, such as:

  • 2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile
  • 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile

Uniqueness

What sets 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the pyrazine moiety may confer unique properties compared to other similar compounds.

Properties

IUPAC Name

2-(2-ethyl-5-pyrazin-2-ylpyrazol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-2-16-9(3-4-12)7-10(15-16)11-8-13-5-6-14-11/h5-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIHXGISBVSVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=NC=CN=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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